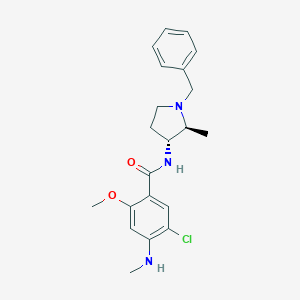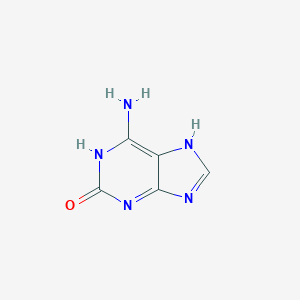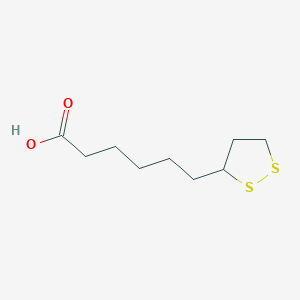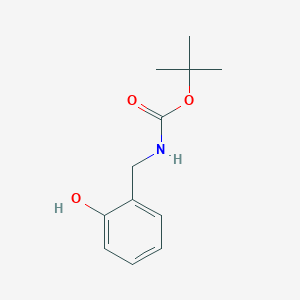
2-(Boc-aminomethyl)phenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Boc-aminomethyl)phenol-related compounds involves several key methods, including one-pot synthesis approaches which have demonstrated efficiency and higher yield compared to step-by-step methods. For instance, the synthesis of 2-(N-substituted aminomethyl)phenols from amino acid esters hydrochloride and salicylaldehyde through intermediate Schiff bases, followed by reduction with NaBH4, showcases a green route for preparing such compounds (Liu Han-wen, 2010).
Molecular Structure Analysis
The molecular structure of 2-(Boc-aminomethyl)phenol derivatives has been extensively characterized by various spectroscopic techniques including IR, 1H NMR, 13C NMR, as well as X-ray crystallography in certain cases. These studies have provided insights into the stereochemistry and electronic properties of these compounds. For example, the synthesis and structural characterization of boronates derived from non-symmetric amino-bis-phenols demonstrate the intricate molecular arrangements and potential for forming stable complexes (A. Abreu et al., 2006).
Chemical Reactions and Properties
2-(Boc-aminomethyl)phenol compounds participate in a variety of chemical reactions, including condensations, reductions, and cycloadditions, leading to a wide range of derivatives with diverse properties. For example, the reaction of aminoiminophenols with nickel(II) chloride, K(2)[PtCl(4)], or copper(II) acetate, in the presence of sodium azide, results in mononuclear complexes with potential application in catalysis and material science (Bhaswati Ghosh Mukhopadhyay et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and thermal stability of 2-(Boc-aminomethyl)phenol derivatives, are crucial for their practical applications. Studies have shown that these compounds exhibit good thermal stability, which is essential for their use in high-temperature synthetic processes. The synthesis and characterization of phenol-pyridyl boron complexes highlight the thermal stability and luminescent properties of these compounds, indicating their potential for use in optoelectronic devices (Hongyu Zhang et al., 2006).
Aplicaciones Científicas De Investigación
Developing Further Versatility in Benzoxazine Synthesis
2-(Aminomethyl)phenol derivatives, closely related to "2-(Boc-aminomethyl)phenol," are synthesized via HCl hydrolysis from typical benzoxazines. These derivatives demonstrate the feasibility of novel benzoxazine synthesis approaches, showing potential for advancements in polymer science and materials engineering (Cui et al., 2020).
Catalysts in Stereoselective Reactions
Enantiopure 2-(aminoalkyl)phenol derivatives are utilized in homogeneous ligand accelerated catalysis, indicating the role of such compounds in asymmetric synthesis and catalytic processes, which are crucial for producing chiral drugs and chemicals (Cimarelli & Palmieri, 2009).
Rearrangement of Differentially Protected N-Arylhydroxylamines
Research on the rearrangement of N,O-difunctionalized N-arylhydroxylamines to generate protected 2-aminophenols has implications for synthetic strategies in organic chemistry, offering pathways to novel intermediates and final compounds (Porzelle et al., 2008).
Photosensitizer Derivatives for Photodynamic Therapy
The synthesis of novel phenothiazinium photosensitizer derivatives, which includes steps involving "2-(Boc-aminomethyl)phenol" derivatives, highlights the compound's relevance in developing therapeutic agents for photodynamic therapy, a treatment modality for cancer and other diseases (New & Dolphin, 2009).
Base-labile tert-butoxycarbonyl (Boc) Group on Phenols
The study on the base-lability of the Boc group on phenols, including "2-(Boc-aminomethyl)phenol," provides insights into protecting group strategies in synthetic organic chemistry, facilitating the development of more efficient synthetic routes (Nakamura et al., 2004).
Synthesis of Dioxazaborocines
The aminoalkylation of 2H-1,3-naphthoxazines by phenols, leading to the preparation of dioxazaborocines, showcases the application of "2-(Boc-aminomethyl)phenol" derivatives in organometallic chemistry and potential biologically active compounds (Woodgate et al., 2000).
Propiedades
IUPAC Name |
tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIZFIRMLDAPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477058 | |
| Record name | tert-Butyl [(2-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-aminomethyl)phenol | |
CAS RN |
390427-07-3 | |
| Record name | tert-Butyl [(2-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



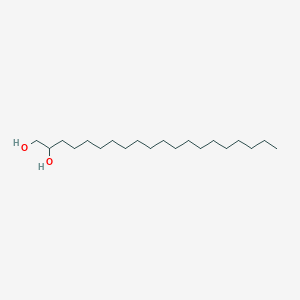
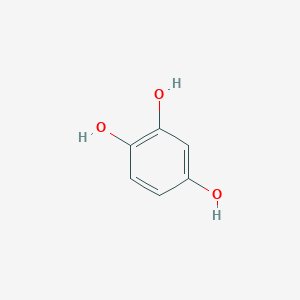
![(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B23742.png)






